Differential Inhibition of Monoamine Oxidase Isoforms: MAO-B versus MAO-A Selectivity Profile
The compound exhibits a differentiated activity profile against the two human monoamine oxidase isoforms. Its binding affinity is significantly stronger for MAO-B compared to MAO-A, providing a baseline selectivity window. Specifically, the compound demonstrates an IC50 of 1,130 nM for MAO-B, while showing only marginal inhibition of MAO-A with an IC50 greater than 100,000 nM (effectively inactive) [1]. This profile is distinct from non-selective inhibitors and establishes the functional consequence of its 7-amino-6-(morpholinylmethyl) substitution pattern on isoform recognition. When compared to a regioisomer, 7-amino-6-methoxy-5,8-quinolinedione, the target compound's interaction profile is unique, as the methoxy analog is known for DNA interaction and complexation with ruthenium rather than MAO enzyme engagement .
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 (MAO-A) > 100,000 nM; IC50 (MAO-B) = 1,130 nM |
| Comparator Or Baseline | Non-selective MAO inhibitors, e.g., tranylcypromine, show potent inhibition of both isoforms. A structural analog (JUN-1111) is a potent CDC25 inhibitor, not a preferential MAO-B binder. |
| Quantified Difference | >88-fold selectivity for MAO-B over MAO-A within the same assay system. This selectivity is not a class-effect of quinolinediones. |
| Conditions | Inhibition of recombinant human MAO-A and MAO-B assessed via inhibition of kynuramine conversion to 4-hydroxyquinoline in a fluorescence assay after 20 minutes [1]. |
Why This Matters
This documented selectivity is crucial for research programs requiring chemical tools to probe MAO-B specific functions without confounding MAO-A inhibition, differentiating it from generic quinolinedione redox cyclers.
- [1] BindingDB. Affinity data for BDBM50401981 (CHEMBL1575961). IC50 for MAO-A: >1.00E+5 nM; IC50 for MAO-B: 1.13E+3 nM. View Source
